2-Pyridin-4-ylmethyl-morpholine

CHK1 kinase inhibition Checkpoint kinase 1 Structure–activity relationship

2-Pyridin-4-ylmethyl-morpholine (CAS 1536630-08-6, C₁₀H₁₄N₂O, MW 178.23 g mol⁻¹) is a chiral morpholine building block in which a pyridin-4-ylmethyl group is attached at the morpholine C-2 position. This 2-substituted morpholine scaffold is recognized as a privileged pharmacophore for generating ATP-competitive kinase inhibitors, most notably serving as the immediate synthetic precursor to the clinical CHK1 inhibitor CCT245737.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B13436221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-4-ylmethyl-morpholine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1COC(CN1)CC2=CC=NC=C2
InChIInChI=1S/C10H14N2O/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h1-4,10,12H,5-8H2
InChIKeyCHZMFVJBVUYAPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridin-4-ylmethyl-morpholine CAS 1536630-08-6 Product Evidence and Comparator Guide


2-Pyridin-4-ylmethyl-morpholine (CAS 1536630-08-6, C₁₀H₁₄N₂O, MW 178.23 g mol⁻¹) is a chiral morpholine building block in which a pyridin-4-ylmethyl group is attached at the morpholine C-2 position. This 2-substituted morpholine scaffold is recognized as a privileged pharmacophore for generating ATP-competitive kinase inhibitors, most notably serving as the immediate synthetic precursor to the clinical CHK1 inhibitor CCT245737 . Unlike the isomeric N-(pyridin-4-ylmethyl)morpholine (CAS 61777-51-3), which has been pursued as an NR2B negative allosteric modulator scaffold, the C-2 substitution pattern preserves the morpholine secondary amine, critically altering hydrogen-bond donor count, basicity, and the trajectory of the vector directed toward the kinase hinge region [1].

Why N-Substituted or Piperidine-Based Morpholine Analogs Cannot Substitute for 2-Pyridin-4-ylmethyl-morpholine in Kinase Inhibitor Programs


Generic in-class substitution—replacing 2-Pyridin-4-ylmethyl-morpholine with an N-(pyridin-4-ylmethyl)morpholine, a piperidin-2-ylmethyl analog, or a tropane derivative—fails because the C-2 attachment preserves the morpholine NH as a secondary amine (3 hydrogen-bond donors total), a feature shown to be essential for simultaneously achieving nanomolar CHK1 biochemical potency (IC₅₀ = 2.2 nM) and minimal hERG ion-channel inhibition (24 % at 10 µM) [1]. The N-substituted isomer lacks the morpholine NH (2 HBD), while more lipophilic tropane replacements drive hERG inhibition to 58–91 % at the same concentration, rendering them unsafe for oral clinical development [1]. These quantitative structure–activity relationships establish that the 2-substituted morpholine scaffold is not fungible with its positional or structural analogs when the target product profile demands a selective, orally bioavailable kinase inhibitor [1].

Quantitative Differentiation Evidence for 2-Pyridin-4-ylmethyl-morpholine vs. Closest Analogs


CHK1 Biochemical Potency: Morpholin-2-ylmethyl vs. Piperidine Analogs

The racemic morpholin-2-ylmethyl derivative 12 (directly derived from the 2-Pyridin-4-ylmethyl-morpholine scaffold) demonstrated an approximately 25-fold improvement in CHK1 biochemical IC₅₀ compared with the piperidin-2-methyl analog 11, and a 10-fold improvement over the original piperidin-4-methyl lead 3. The morpholine oxygen atom contributes to reduced lipophilicity (calculated ALogP) relative to the piperidine and tropane comparators, which correlates with the superior hERG safety profile described in Evidence Item 2 [1].

CHK1 kinase inhibition Checkpoint kinase 1 Structure–activity relationship

hERG Ion-Channel Safety Liability: Morpholin-2-ylmethyl vs. Tropane and Piperidine Analogs

At a fixed concentration of 10 µM, the morpholin-2-ylmethyl derivative 12 inhibited hERG ion current by only 24%, whereas the N-methyltropane analog 9—which exhibits marginally superior CHK1 biochemical potency (IC₅₀ = 0.5 nM)—showed 91% hERG inhibition. This dramatic difference is attributed to the combination of lower calculated ALogP and the presence of three hydrogen-bond donors (secondary amine) in the morpholine series, compared to two HBDs in the N-methyltropane series [1].

hERG inhibition Cardiac safety pharmacology Lead optimization

Synthetic Utility as a Chiral Building Block: Differentiated Purity and Procurement Profile vs. N-Substituted Isomer

2-Pyridin-4-ylmethyl-morpholine is supplied as a research-grade intermediate with a certified purity of 95% (CAS 1536630-08-6) . The N-substituted positional isomer, 4-(pyridin-4-ylmethyl)morpholine (CAS 61777-51-3), is also commercially available at 95% purity ; however, its scaffold is directed toward NR2B negative allosteric modulation rather than CHK1 inhibition. The 2-substituted isomer bears the chiral morpholine C-2 center required for development of the enantiopure (R)-CCT245737 clinical candidate, a requirement that cannot be met by the achiral N-substituted morpholine isomer [1].

Chiral building block Medicinal chemistry intermediate Procurement specification

Priority Application Scenarios for 2-Pyridin-4-ylmethyl-morpholine Based on Quantitative Differentiation Evidence


CHK1-Targeted Oncology Drug Discovery Programs Requiring an Orally Bioavailable Clinical Candidate

For medicinal chemistry teams developing ATP-competitive CHK1 inhibitors intended for oral administration, 2-Pyridin-4-ylmethyl-morpholine is the scaffold of choice. The multiparameter lead optimization study of CCT245737 demonstrated that the morpholin-2-ylmethyl substituent delivers CHK1 IC₅₀ of 2.2 nM while limiting hERG inhibition to 24% at 10 µM—a safety window that piperidine (39–82% hERG) and tropane (58–91% hERG) analogs fail to meet [1]. The resulting clinical candidate CCT245737 achieved >1,000-fold selectivity over CHK2 and CDK1, oral bioavailability (F = 100% in mouse), and single-agent in vivo efficacy in Eμ-MYC B-cell lymphoma models, confirming the translational value of the 2-substituted morpholine core .

Early Safety-Pharmacology Screening of Kinase Inhibitors at the hERG Liability Stage

In lead optimization cascades that incorporate hERG counter-screening as a gating criterion, the morpholin-2-ylmethyl scaffold provides a structurally defined starting point with an established low hERG risk. The J. Med. Chem. series demonstrated a correlation between calculated ALogP and hERG inhibition, with the morpholin-2-ylmethyl secondary amine (3 HBD) consistently showing lower hERG activity than tertiary amines (2 HBD) of equivalent CHK1 potency [1]. Researchers can prioritize this scaffold to reduce the probability of late-stage cardiac safety attrition, a strategy validated by the progression of CCT245737 into Phase I clinical trials.

Chiral Resolution and Enantiopure Synthesis for Stereospecific Kinase Inhibitor Candidates

Because the morpholine C-2 position is a chiral center, 2-Pyridin-4-ylmethyl-morpholine serves as a racemic intermediate that can be resolved into the (R)- or (S)-enantiomer for structure–activity relationship (SAR) exploration. The clinical candidate CCT245737 is the (R)-enantiomer, confirming that the 2-substituted morpholine scaffold supports enantioselective engagement of the CHK1 ATP-binding pocket [1]. The achiral N-substituted isomer 4-(pyridin-4-ylmethyl)morpholine cannot provide this stereochemical vector, making the 2-substituted compound the essential synthetic entry point for chiral kinase inhibitor libraries.

Procurement for Custom Library Synthesis and Scaffold-Hopping Campaigns

Commercial suppliers offer 2-Pyridin-4-ylmethyl-morpholine at 95% purity (CAS 1536630-08-6), with pricing and availability varying by vendor . The N-substituted isomer (CAS 61777-51-3) is also available at equivalent purity, but its biological annotation is directed toward NR2B NAM targets rather than CHK1 [2]. For contract research organizations (CROs) and internal medicinal chemistry groups generating focused kinase inhibitor libraries, specification of the 2-substituted regioisomer ensures synthetic tractability toward the morpholin-2-ylmethyl pharmacophore that is validated in the CHK1 clinical candidate literature, avoiding costly re-synthesis with the incorrect isomer.

Quote Request

Request a Quote for 2-Pyridin-4-ylmethyl-morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.